molecular formula C21H25NO4 B2605731 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone CAS No. 1021218-44-9

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone

Cat. No. B2605731
CAS RN: 1021218-44-9
M. Wt: 355.434
InChI Key: QOQDOTMDICSQPW-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone, commonly known as DMPE, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antiallergy Activity

Research has demonstrated the synthesis and evaluation of compounds structurally related to 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone for antiallergy activity. Analogues of these compounds have shown potent activity in passive foot anaphylaxis assays, indicating their potential as antiallergic agents (Walsh, Franzyshen, & Yanni, 1989).

Antibacterial Activity

Studies also include the microwave-assisted synthesis of piperidine derivatives and their evaluation for antibacterial activity. These studies showcase the potential of such compounds in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Inhibition of Blood Platelet Aggregation

(E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride has been identified to inhibit ADP-induced aggregation of blood platelets, highlighting the compound's relevance in cardiovascular research (Grisar et al., 1976).

Structural and Vibrational Analysis

The hydrogen-bonding patterns and crystal structures of enaminones, including those related to 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone, have been characterized, providing insights into their chemical behavior and stability (Balderson et al., 2007).

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing phenylpiperazine derivatives, highlighting an environmentally friendly approach to synthesizing pharmacologically active compounds (Nematollahi & Amani, 2011).

properties

IUPAC Name

1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-26-16-7-5-15(6-8-16)13-20(24)17-9-10-19(23)18(21(17)25)14-22-11-3-2-4-12-22/h5-10,23,25H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQDOTMDICSQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone

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